CRAC Channel Inhibition: Comparison of Indolyl-Urea vs. Phenyl-Urea Scaffold
The closest characterized CRAC channel inhibitor scaffold is 1-phenyl-3-(1-phenylethyl)urea, which inhibits Ca²⁺ influx through ORAI1/STIM1 channels with an IC50 of 3.25 ± 0.17 μM in HEK293 cells [1]. The target compound 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea replaces the phenyl ring with an indole-3-yl group. In related kinase inhibitor series, the indole NH has been reported to form a critical hydrogen bond with the hinge region of the ATP-binding pocket, a contact absent in the simple phenyl analog [2]. Quantitative CRAC inhibition data for the target compound itself has not been reported in the peer-reviewed literature. This entry is tagged as cross-study comparable because the biological activity is inferred from structurally analogous compounds.
| Evidence Dimension | CRAC channel Ca²⁺ influx inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | 1-Phenyl-3-(1-phenylethyl)urea: IC50 = 3.25 ± 0.17 μM (HEK293 ORAI1/STIM1 co-expression) |
| Quantified Difference | Cannot be calculated; target data unavailable |
| Conditions | HEK293 cells stably co-expressing ORAI1 and STIM1; high-throughput fluorescence-based Ca²⁺ influx assay |
Why This Matters
The indole-3-yl substitution introduces an additional hydrogen-bond donor (indole NH) not present in the phenyl analog, which may enhance or abolish target binding; researchers evaluating CRAC inhibition should request compound-specific IC50 data from the supplier before use.
- [1] Zhang HZ, et al. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacol Sin. 2015;36(9):1137-44. View Source
- [2] WO2008073480A1. Compounds and compositions as kinase inhibitors. WIPO (PCT). 2008. View Source
